N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt
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Overview
Description
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt is a stable isotope-labeled compound. It is a derivative of cysteine, an amino acid, and is used primarily in scientific research. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt involves multiple steps. The starting material is typically a cysteine derivative, which undergoes acetylation and subsequent reaction with 2-hydroxypropyl groups. The introduction of deuterium atoms is achieved through the use of deuterated reagents. The final step involves the formation of the dicyclohexylammonium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for quantification and analysis.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential role in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt involves its incorporation into biochemical pathways where cysteine plays a role. The deuterium atoms provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include those related to cysteine metabolism and detoxification processes.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(2-hydroxypropyl)cysteine
- N-Acetyl-S-(3-hydroxypropyl)cysteine
- N-Acetyl-S-(2-hydroxyethyl)cysteine
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)cysteine-d3 Dicyclohexylammonium Salt is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for use as an internal standard in analytical methods. This isotopic labeling provides distinct advantages in tracing and quantification compared to non-labeled analogs.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(2-hydroxypropylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1/i;2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBCHTMPMCAKAX-QVMWVPAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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